molecular formula C30H36O10 B13091775 Pinobatol

Pinobatol

Cat. No.: B13091775
M. Wt: 556.6 g/mol
InChI Key: SZQZJNSCXOAEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinobatol is a novel sesquineolignan with a spirodienone structure. It was first isolated from the bioactive fraction of pine bark extract. The compound’s structure was identified using mass spectrometry and nuclear magnetic resonance experiments . This compound is unique due to its spirodienone structure, which is rare among sesquineolignans .

Chemical Reactions Analysis

Pinobatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Pinobatol has several scientific research applications due to its unique structure and bioactivity. In chemistry, it is studied for its potential as a building block in the synthesis of complex organic molecules. In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential neuroprotective effects . Additionally, this compound’s unique structure makes it a valuable compound for studying the biosynthesis of lignin and other natural products .

Mechanism of Action

The mechanism of action of pinobatol involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. It may also interact with specific enzymes and receptors involved in these processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.

Properties

Molecular Formula

C30H36O10

Molecular Weight

556.6 g/mol

IUPAC Name

1-[2-hydroxy-1-[4-(3-hydroxypropyl)-2-methoxyphenoxy]ethyl]-3-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-7-methoxy-2-oxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C30H36O10/c1-36-24-14-19(7-8-21(24)34)28-20(16-32)30(11-10-22(35)26(15-30)38-3)29(40-28)27(17-33)39-23-9-6-18(5-4-12-31)13-25(23)37-2/h6-11,13-15,20,27-29,31-34H,4-5,12,16-17H2,1-3H3

InChI Key

SZQZJNSCXOAEEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CO)C2C3(C=CC(=O)C(=C3)OC)C(C(O2)C4=CC(=C(C=C4)O)OC)CO

Origin of Product

United States

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